molecular formula C12H18O3 B358843 (Adamantan-1-yloxy)-acetic acid CAS No. 1614-38-6

(Adamantan-1-yloxy)-acetic acid

Cat. No.: B358843
CAS No.: 1614-38-6
M. Wt: 210.27g/mol
InChI Key: RYNSYNZPEBDAAA-UHFFFAOYSA-N
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Description

(Adamantan-1-yloxy)-acetic acid is an organic compound that features an adamantane moiety linked to an acetic acid group via an oxygen atom Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yloxy)-acetic acid typically involves the reaction of adamantan-1-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Adamantan-1-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of adamantan-1-one or adamantan-1-carboxylic acid.

    Reduction: Formation of adamantan-1-ylmethanol or adamantan-1-ylaldehyde.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

(Adamantan-1-yloxy)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-ylmethanol: Similar structure but with a hydroxyl group instead of an acetic acid group.

    Adamantan-1-carboxylic acid: Contains a carboxylic acid group directly attached to the adamantane moiety.

    Adamantan-1-ylamine: Features an amine group instead of an acetic acid group.

Uniqueness

(Adamantan-1-yloxy)-acetic acid is unique due to the presence of both the adamantane moiety and the acetic acid group, which imparts distinct physical and chemical properties. The oxygen linkage provides additional flexibility and reactivity compared to other adamantane derivatives.

Properties

IUPAC Name

2-(1-adamantyloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNSYNZPEBDAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (adamantan-1-yloxy)-acetic acid ethyl ester (A. F. Noels et al. Tetrahedron, 1982, 38, 2733) (7.29 g, 29 mmol) and potassium hydroxide (2.60 g, 46 mmol) in water-ethanol (1:2 mixture, 180 ml) was heated at reflux for 2 h. The mixture was cooled, then concentrated in vacuum and acidified with concentrated hydrochloric acid. The resultant white precipitate was dissolved in ethyl acetate (200 ml). The solution was washed with brine (2×200 ml), dried (MgSO4) and the solvent was evaporated to afford white crystalline solid (5.85 g 92%). 1H NMR (300 MHz, CDCl3) 4.08 (2H, s), 2.20-1.58 (15H, m).
Name
(adamantan-1-yloxy)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred, ice-cooled suspension of sodium hydride (60% dispersion in mineral oil, 39.4 g, 985 mmol) in THF (250 mL) was added dropwise a solution of 1-adamantanol (50.0 g, 328 mmol) in THF (250 mL) over a period of 30 minutes. The resultant suspension was allowed to warm to ambient temperature and stirred at this temperature for 10 minutes. The suspension was re-cooled in ice/water and a solution of chloroacetic acid (46.5 g, 492 mmol) in THF (250 mL) was added slowly over 30 minutes (CARE VERY EXOTHERMIC). The coolant was removed and the suspension was stirred at ambient temperature for 30 minutes and then heated at reflux for 18 hours. The suspension was allowed to cool and carefully quenched with water (750 mL). The mixture was washed with diethyl ether (2×500 mL) and the combined organic phases were discarded. The pH of the aqueous phase was adjusted to 1 with concentrated HCl. The resultant suspension was filtered and the filter-cake washed with water (500 mL). The solid residue was dissolved in chloroform (750 mL) and then washed with saturated brine (750 mL). The organic phase was then dried over magnesium sulfate and the filtrate was evaporated at reduced pressure to give the title compound as a white solid (57.25 g, 83%). 1H NMR (CDCl3) 10.0-9.00 (1H, br s), 4.09 (2H, br s), 2.20 (3H, br s), 1.78-1.77 (6H, m), 1.70-1.58 (6H, m).
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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